N-(3-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and it is substituted with a 3-chlorophenylmethyl and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves the following steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the condensation of aminocyanopyrazole with formic acid to form 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This intermediate is then chlorinated using phosphorus oxychloride to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .
-
Substitution Reaction: : The 4-chloro derivative undergoes a nucleophilic substitution reaction with 3-chlorobenzylamine to form the final product, N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The phenyl and pyrazolopyrimidine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative .
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has been studied for various scientific research applications, including:
Anticancer Activity: Some derivatives of pyrazolo[3,4-d]pyrimidine have shown significant anticancer activity against various cancer cell lines.
Antimicrobial Activity: The compound has potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Anti-inflammatory Activity: It has been investigated for its anti-inflammatory effects.
Central Nervous System (CNS) Activity: Some studies have explored its potential as a CNS-modulating agent.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-ol Derivatives: These compounds have similar core structures and exhibit a range of biological activities.
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives: These are closely related and have been studied for their anticancer and antimicrobial properties.
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the 3-chlorophenylmethyl group may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research .
Properties
Molecular Formula |
C18H14ClN5 |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H14ClN5/c19-14-6-4-5-13(9-14)10-20-17-16-11-23-24(18(16)22-12-21-17)15-7-2-1-3-8-15/h1-9,11-12H,10H2,(H,20,21,22) |
InChI Key |
GCIPYEUVGUOZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.